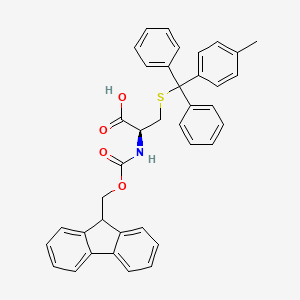

Fmoc-D-Cys(Mtt)-OH

Vue d'ensemble

Description

Fmoc-D-Cys(Mtt)-OH: is a derivative of cysteine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the thiol group of cysteine during the synthesis process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cys(Mtt)-OH typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced to protect the amino group, while the Mtt group is used to protect the thiol group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-Cys(Mtt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Mtt protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal and TFA for Mtt removal.

Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where the cysteine residue is incorporated with its thiol group protected or deprotected as needed .

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

1.1. Role in Peptide Synthesis

Fmoc-D-Cys(Mtt)-OH is extensively used in SPPS due to its ability to form disulfide bonds, which are critical for the structural integrity of many biologically active peptides. The Mtt group can be removed selectively without affecting the integrity of the peptide backbone or other side chains.

- Case Study: Synthesis of Cathelicidin-PY

In a study involving the synthesis of cathelicidin-PY, this compound was utilized to introduce cysteine residues at specific positions within the peptide sequence. The incorporation of this compound facilitated the formation of cyclic structures through on-resin macrocyclization, enhancing the peptide's biological activity and stability .

1.2. Comparison with Other Protecting Groups

The Mtt protecting group offers advantages over other groups like Trt due to its superior acid-lability, which minimizes racemization during synthesis. For instance, studies have shown that using this compound results in significantly lower racemization rates compared to Fmoc-D-Cys(Trt)-OH during prolonged treatments with piperidine .

Bioconjugation and Drug Development

2.1. Applications in Drug Design

This compound plays a pivotal role in drug development, particularly in designing peptide-based therapeutics. Its ability to form stable disulfide bonds is exploited in creating cyclic peptides that exhibit enhanced pharmacological properties.

- Example: Eptifibatide Synthesis

The synthesis of Eptifibatide, an antiplatelet drug, utilized this compound as a key intermediate. The compound's properties enabled a scalable and efficient synthesis process that adhered to cGMP standards .

2.2. Magnetic Bead Conjugation

Recent advancements have seen this compound being employed in the preparation of peptide-immobilized magnetic beads for biosensing applications. The Mtt group allows for easy coupling and subsequent deprotection, facilitating the development of sensitive assays for biomolecular detection .

Material Science Applications

3.1. Development of Functional Materials

In materials science, this compound has been utilized to create functionalized surfaces and nanomaterials. The ability to incorporate cysteine into polymer matrices enables the development of materials with specific binding properties or enhanced biocompatibility.

- Case Study: Peptide-Functionalized Hydrogels

Research has demonstrated that hydrogels functionalized with peptides containing this compound exhibit improved mechanical properties and bioactivity, making them suitable for tissue engineering applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Fmoc-D-Cys(Mtt)-OH involves the protection of the thiol group of cysteine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Mtt group protects the thiol group. This allows for the selective deprotection and subsequent formation of disulfide bonds or other modifications .

Comparaison Avec Des Composés Similaires

Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl (Trt) protecting group instead of Mtt.

Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl (Acm) protecting group.

Uniqueness: Fmoc-D-Cys(Mtt)-OH is unique due to the specific combination of Fmoc and Mtt protecting groups, which provide selective protection and deprotection of the thiol group. This makes it particularly useful in the synthesis of peptides that require precise control over the formation of disulfide bonds .

Activité Biologique

Fmoc-D-Cys(Mtt)-OH is a modified derivative of cysteine, specifically designed for applications in peptide synthesis. Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-methyltrityl (Mtt) protecting group, which are essential for protecting the thiol group of cysteine during solid-phase peptide synthesis (SPPS). This compound is pivotal in synthesizing peptides that can be utilized in various biological assays and therapeutic developments.

- Chemical Formula : C₁₈H₁₉NO₃S

- Molecular Weight : 335.41 g/mol

- CAS Number : 252206-29-4

The Fmoc group protects the amino terminus, while the Mtt group shields the thiol group, allowing for selective reactions during peptide synthesis. The Mtt group can be cleaved under mild acidic conditions, enabling the formation of disulfide bonds when needed. This selective protection-deprotection mechanism is crucial for synthesizing complex peptides and proteins that require precise structural configurations.

Biological Activity

This compound has significant implications in biological research and therapeutic applications:

- Peptide Synthesis : It facilitates the synthesis of disulfide-rich peptides, which are important for maintaining structural integrity in proteins.

- Drug Development : This compound is utilized in generating peptide-based therapeutics targeting diseases such as cancer and infectious diseases, enhancing the efficacy of drug delivery systems.

- Cellular Effects : Peptides synthesized using this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism.

Research Findings

Recent studies have highlighted the compound's versatility and effectiveness in various applications:

- Peptide Probes : this compound has been used to synthesize peptide probes that can inhibit specific biological pathways, providing insights into protein function and interaction.

- Therapeutic Applications : In a study involving methotrexate (MTX) conjugates, peptides synthesized with this compound demonstrated enhanced cellular uptake and cytotoxicity against drug-resistant cancer cells compared to free MTX alone .

Case Study 1: Synthesis of Cathelicidin Peptides

A notable application involved synthesizing cathelicidin peptides using this compound. The study employed rapid flow SPPS techniques to create linear sequences that were subsequently cyclized. This approach allowed researchers to investigate antimicrobial properties and potential therapeutic uses of these peptides .

Case Study 2: Peptide-MTX Conjugates

Another investigation focused on developing cell-penetrating peptides conjugated with MTX. The study revealed that the conjugates exhibited superior cytotoxic effects in drug-resistant breast cancer models, indicating the potential of using this compound in overcoming drug resistance through enhanced peptide delivery systems .

Comparison with Similar Compounds

| Compound | Protecting Groups | Unique Features |

|---|---|---|

| Fmoc-D-Cys(Trt)-OH | Fmoc, Trt | Commonly used but less selective protection |

| Fmoc-D-Cys(Acm)-OH | Fmoc, Acm | Alternative protecting strategy |

| This compound | Fmoc, Mtt | Selective deprotection for disulfide formation |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131358 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252206-29-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.